Home > Products > Screening Compounds P121287 > 3'-Para-hydroxypaclitaxel
3'-Para-hydroxypaclitaxel -

3'-Para-hydroxypaclitaxel

Catalog Number: EVT-13853362
CAS Number:
Molecular Formula: C47H51NO15
Molecular Weight: 869.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Para-hydroxypaclitaxel is a semi-synthetic derivative of paclitaxel, a natural compound originally derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel, also known as Taxol, has been extensively studied for its anticancer properties, particularly in treating various types of cancer, including breast and ovarian cancers. The modification to create 3'-para-hydroxypaclitaxel enhances its pharmacological profile and therapeutic efficacy.

Source

The primary source of paclitaxel is the Pacific yew tree, which contains the compound in its bark and needles. The discovery of paclitaxel's anticancer properties was made by researchers at the National Cancer Institute during the late 1960s and early 1970s through screening plant extracts for potential anticancer agents . The synthesis of 3'-para-hydroxypaclitaxel is achieved through various chemical modifications of the paclitaxel structure.

Classification

3'-Para-hydroxypaclitaxel is classified as a diterpenoid and belongs to the taxane family of compounds. It is categorized as an antimicrotubule agent, similar to its parent compound, paclitaxel. This classification is based on its mechanism of action, which involves stabilization of microtubules during cell division.

Synthesis Analysis

Methods

The synthesis of 3'-para-hydroxypaclitaxel typically involves several steps that modify the structure of paclitaxel. Common methods include:

  1. Chemical Modification: The introduction of a hydroxyl group at the 3' position can be achieved through various chemical reactions involving protective group strategies and selective oxidation.
  2. Semi-synthetic Approaches: Utilizing precursors such as 10-deacetylbaccatin III, which can be chemically transformed into 3'-para-hydroxypaclitaxel through a series of acylation and deprotection reactions .

Technical Details

The synthetic route may involve:

  • Protection/Deprotection Steps: Protecting groups are often used to shield reactive sites during synthesis.
  • Reagents: Common reagents include lithium diisopropylamide (LDA) for deprotonation and various acyl chlorides for acylation reactions.
  • Reaction Conditions: Temperature and solvent choice are crucial; reactions may be conducted under an inert atmosphere to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular formula for 3'-para-hydroxypaclitaxel is C47H51NO15C_{47}H_{51}NO_{15} with a molecular weight of approximately 853.9 g/mol. The structure features a complex arrangement typical of taxanes, characterized by a fused ring system that includes several stereocenters.

Chemical Reactions Analysis

Reactions

3'-Para-hydroxypaclitaxel can undergo several chemical reactions typical for hydroxylated compounds:

  1. Acylation Reactions: Hydroxyl groups can react with acid chlorides to form esters.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
  3. Esterification: Reaction with alcohols can yield esters, which may alter solubility and biological activity.

Technical Details

  • Reaction Conditions: Many reactions require specific conditions such as temperature control, inert atmospheres, and precise stoichiometry to ensure high yields and purity.
  • Analytical Techniques: Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze reaction products.
Mechanism of Action

Process

The mechanism by which 3'-para-hydroxypaclitaxel exerts its anticancer effects is similar to that of paclitaxel:

  1. Microtubule Stabilization: It binds to the β-tubulin subunit in microtubules, promoting their assembly and preventing disassembly.
  2. Cell Cycle Arrest: This stabilization leads to cell cycle arrest at the G2/M phase, inhibiting mitosis and ultimately inducing apoptosis in cancer cells .

Data

Experimental studies have shown that derivatives like 3'-para-hydroxypaclitaxel exhibit enhanced cytotoxicity compared to paclitaxel alone, likely due to improved binding affinity or altered pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of hydroxyl groups makes it susceptible to oxidation and esterification reactions.
Applications

Scientific Uses

  1. Anticancer Therapy: Utilized in clinical settings for treating various cancers, particularly when resistance occurs with traditional therapies.
  2. Research Applications: Used in studies investigating microtubule dynamics and cancer cell biology.
  3. Drug Development: Serves as a lead compound for developing new analogs with potentially improved efficacy and reduced side effects.
Metabolic Pathways and Biotransformation of 3'-Para-Hydroxypaclitaxel

Enzymatic Catalysis by Cytochrome P450 Isoforms

Role of CYP2C8 and CYP3A4 in Primary Hydroxylation

3'-Para-hydroxypaclitaxel (3'-p-OHP) is a primary oxidative metabolite of paclitaxel generated via cytochrome P450 (CYP)-mediated catalysis. Human CYP3A4 catalyzes the stereoselective hydroxylation at the C3' position of paclitaxel's phenylisoserine side chain, yielding 3'-p-OHP as a major metabolite. Concurrently, CYP2C8 mediates 6α-hydroxylation of the taxane ring to form 6α-hydroxypaclitaxel (6α-OHP). This metabolic dichotomy establishes distinct pathways: CYP3A4 primarily governs 3'-p-OHP formation, while CYP2C8 dominates 6α-OHP production. Kinetic analyses reveal CYP2C8 exhibits higher affinity for paclitaxel (Km = 4.0–5.4 µM) than CYP3A4 (Km = 8.4–17.1 µM), though intrinsic clearance (Vmax/Km) varies significantly across individuals [8] [2]. Inhibitor studies confirm pathway specificity: ketoconazole potently inhibits CYP3A4-mediated 3'-p-OHP formation (IC50 < 1 µM), while quercetin selectively inhibits CYP2C8-mediated 6α-OHP production (IC50 = 1.1–1.3 µM) [8] [7].

  • Table 1: Kinetic Parameters for Paclitaxel Hydroxylation
    EnzymeMetaboliteSiteKm (µM)VmaxTissue/System
    CYP2C86α-OHPTaxane ring4.0–5.40.87 nmol/min/mg proteinHuman liver microsomes
    CYP3A43'-p-OHPSide chain8.4–17.10.18 nmol/min/mg proteinHuman liver microsomes
    CYP2C8.16α-OHPTaxane ring5.4 ± 1.030 ± 1.5 pmol/min/pmol P450Recombinant (E. coli)
    CYP2C8.36α-OHPTaxane ringSimilar to CYP2C8.1Increased clearanceRecombinant (E. coli)

Comparative Metabolic Kinetics Across Hepatic and Extrahepatic Tissues

Paclitaxel hydroxylation occurs predominantly in hepatocytes due to high CYP density. Hepatic microsomes exhibit 9-fold higher 6α-OHP formation than 3'-p-OHP, reflecting CYP2C8's dominant role in paclitaxel clearance [7] [8]. Extrahepatic metabolism is minimal: renal CYP3A5 expression may contribute to 3'-p-OHP generation, but renal clearance plays a negligible role (<5% total metabolic flux). Human renal studies confirm limited CYP3A4 expression, with no detectable CYP2C8 activity, restricting 3'-p-OHP synthesis primarily to the liver [1] [8]. Inter-tissue kinetic differences arise from isoform-specific expression: CYP3A4 constitutes 30–40% of hepatic CYP content versus <5% in intestines/kidneys, explaining tissue-specific variance in 3'-p-OHP generation rates.

Secondary Biotransformation Pathways

Formation of Dihydroxylated Metabolites

Sequential oxidation generates dihydroxylated paclitaxel derivatives. In vitro studies confirm CYP3A4 and CYP2C8 can act synergistically: 6α,3'-p-Dihydroxypaclitaxel forms via initial 6α-hydroxylation (CYP2C8) followed by 3'-hydroxylation (CYP3A4), or vice versa. This metabolite accounts for <10% of total urinary paclitaxel derivatives but exhibits altered cytotoxicity profiles. Kinetic studies show 6α-OHP undergoes further 3'-hydroxylation at rates 40–60% slower than paclitaxel itself, suggesting substrate inhibition or steric hindrance [6] [8].

Glucuronidation and Sulfation of Hydroxylated Derivatives

Phase II conjugation modifies 3'-p-OHP’s solubility. In vitro assays with human liver microsomes demonstrate UDP-glucuronosyltransferase (UGT) 1A9 and UGT2B7 catalyze 3'-p-OHP glucuronidation, forming the O-glucuronide derivative. Sulfotransferases (SULT1A1/1A3) further generate sulfated metabolites, though kinetic data remain limited. Notably, glucuronidation rates for 3'-p-OHP are 3-fold lower than for 6α-OHP, potentially due to steric constraints from the bulky side chain. This differential conjugation influences urinary excretion ratios: 6α-OHP-glucuronide predominates over 3'-p-OHP-glucuronide in human bile (13% vs. 3% of administered dose) [1] [8].

Species-Specific Variability in Metabolic Flux

Murine vs. Human Metabolic Profiling

Preclinical models exhibit marked species divergence. Murine hepatocytes produce 3'-p-OHP at 50–70% lower rates than human hepatocytes due to CYP isoform differences: mice lack orthologs of human CYP2C8 and express Cyp3a11 (analogous to CYP3A4) with altered substrate specificity. Consequently, 6α-OHP is undetectable in mouse urine, while 3'-p-OHP constitutes <5% of metabolites vs. 10–15% in humans. Such disparities limit murine models' predictive value for human paclitaxel metabolism [8].

Impact of Genetic Polymorphisms on Metabolite Ratios

Genetic variants significantly alter 3'-p-OHP generation:

  • CYP2C83 (rs11572080, rs10509681): This variant increases CYP2C8-mediated 6α-OHP clearance 2–5-fold *in vitro due to enhanced coupling with cytochrome b5. Consequently, CYP2C83 carriers exhibit 30–50% lower plasma 3'-p-OHP/6α-OHP ratios than wild-type individuals (CYP2C81/1) [6].
  • CYP3A4*22 (rs35599367): Reduced CYP3A4 expression decreases 3'-p-OHP formation by 40–60%, elevating neurotoxicity risk due to parent drug accumulation [7].
  • Table 2: Clinically Relevant Polymorphisms Affecting 3'-p-OHP Metabolism
    Gene VariantFunctional EffectImpact on 3'-p-OHPClinical Association
    CYP2C83↑ CYP2C8 activity↓ 3'-p-OHP/6α-OHP ratio↑ Neurotoxicity risk
    CYP3A422↓ CYP3A4 expression↓ 3'-p-OHP formation↑ Paclitaxel AUC
    CYP3A5*3Loss-of-functionMinimal effectNone significant

Kinase inhibitors exacerbate polymorphism effects: co-administration of pazopanib (CYP2C8 inhibitor) reduces 3'-p-OHP clearance by 75% in CYP3A422 carriers, highlighting gene-drug interactions [7].

Properties

Product Name

3'-Para-hydroxypaclitaxel

IUPAC Name

[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1

InChI Key

XKSMHFPSILYEIA-HXZKEHTGSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.